molecular formula C11H18O3 B2817818 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane CAS No. 192870-65-8

8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane

Cat. No.: B2817818
CAS No.: 192870-65-8
M. Wt: 198.262
InChI Key: MHAWOYYSJZHFFA-UHFFFAOYSA-N
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Description

8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes two rings connected by a single carbon atom. This compound is notable for its 3D structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This method is convenient and utilizes commercially available reagents . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a scaffold in drug discovery, particularly for its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. The pathways involved can vary depending on the specific application, but often include key signaling or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane stands out due to its specific propenyloxy functional group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile compound in synthetic chemistry and drug discovery.

Properties

IUPAC Name

8-prop-2-enoxy-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-7-12-10-3-5-11(6-4-10)13-8-9-14-11/h2,10H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAWOYYSJZHFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

23.7 g (150 mmole) 1,4-dioxa-spiro[4.5]decan-8-ol were dissolved in 120 ml absolute dimethylformamide under a nitrogen atmosphere. After adding 7.9 g of 50% sodium hydride in mineral oil (165 mmole), the mixture was stirred for 1 hour at 20° C. After adding 14.3 ml allyl bromide (165 mmole), the mixture was heated to 70° C. and stirred for 1 hour. Thereafter it was treated with 160 ml water and was extracted at 10° C.-15° C., three times with ether, once with water and once with saturated sodium chloride solution. After removing the solvent by distillation, 24 g of crude product (81% theoretical) were obtained.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
165 mmol
Type
reactant
Reaction Step Two
Quantity
14.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
reactant
Reaction Step Four
Yield
81%

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